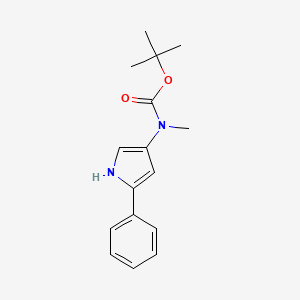
tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group, a methyl group, and a phenyl-substituted pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate typically involves the reaction of tert-butyl isocyanate with methyl(5-phenyl-1H-pyrrol-3-yl)amine. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions: tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
科学的研究の応用
Chemistry: In organic synthesis, tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound to investigate the metabolism and toxicity of carbamate derivatives.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. The phenyl and pyrrole moieties can engage in π-π interactions and hydrogen bonding, enhancing the binding affinity and specificity of the compound.
類似化合物との比較
- tert-Butyl methyl(5-phenyl-1H-pyrrol-2-yl)carbamate
- tert-Butyl methyl(5-phenyl-1H-pyrrol-4-yl)carbamate
- tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)urea
Uniqueness: tert-Butyl methyl(5-phenyl-1H-pyrrol-3-yl)carbamate is unique due to the specific positioning of the substituents on the pyrrole ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
tert-butyl N-methyl-N-(5-phenyl-1H-pyrrol-3-yl)carbamate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18(4)13-10-14(17-11-13)12-8-6-5-7-9-12/h5-11,17H,1-4H3 |
InChIキー |
NVOVWHVLGKWQSO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1=CNC(=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


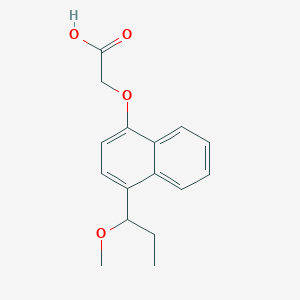

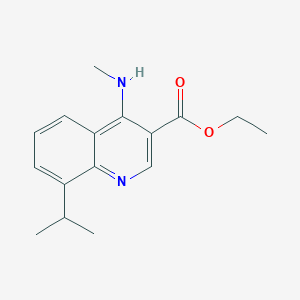
![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)
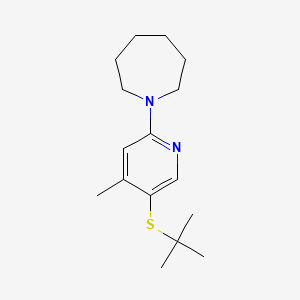
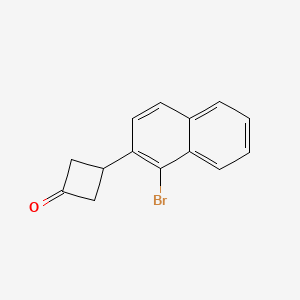


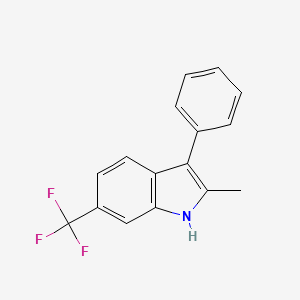

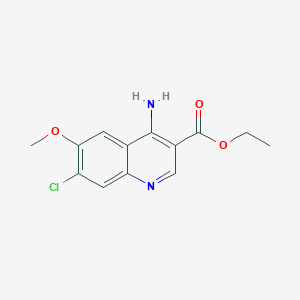
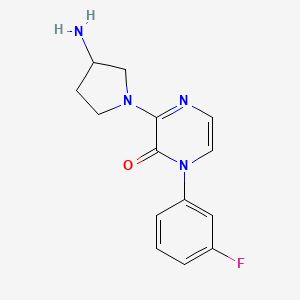

![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
